molecular formula C26H24N2O2 B14155233 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione CAS No. 898053-46-8

3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14155233
CAS No.: 898053-46-8
M. Wt: 396.5 g/mol
InChI Key: YWPADBDOTHBBFA-UHFFFAOYSA-N
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Description

3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features an indole, naphthalene, and pyrrolidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions.

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Naphthalene Moiety: The naphthalene ring can be introduced through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Studied for potential anti-cancer, anti-inflammatory, or antimicrobial properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
  • 3-(1-ethyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

898053-46-8

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

3-(1-butylindol-3-yl)-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C26H24N2O2/c1-2-3-15-27-17-22(20-12-6-7-13-23(20)27)21-16-25(29)28(26(21)30)24-14-8-10-18-9-4-5-11-19(18)24/h4-14,17,21H,2-3,15-16H2,1H3

InChI Key

YWPADBDOTHBBFA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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